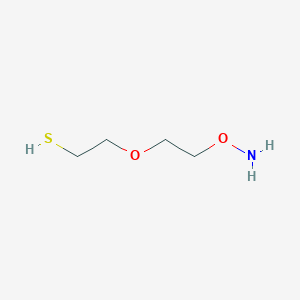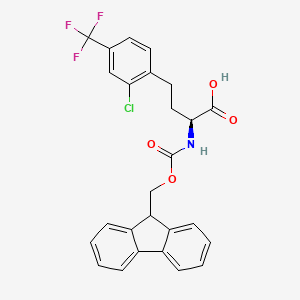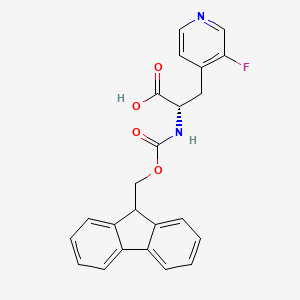![molecular formula C21H16O2 B12836846 ((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone](/img/structure/B12836846.png)
((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone: is a complex organic compound characterized by the presence of an oxirane ring, a biphenyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Epoxidation: The biphenyl compound is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.
Ketone Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl and phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: OsO4, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Br2, HNO3, SO3
Major Products:
Oxidation: Diols
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of ((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The biphenyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- ((2R,3S)-3-(4-Biphenyl)oxiran-2-yl)(phenyl)methanol
- ((2R,3S)-3-(4-Biphenyl)oxiran-2-yl)(phenyl)ethanone
Comparison:
- Structural Differences: The presence of different functional groups (e.g., alcohol vs. ketone) can significantly alter the compound’s reactivity and applications.
- Unique Features: ((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone is unique due to its specific combination of an oxirane ring, biphenyl group, and phenyl group, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of ((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C21H16O2 |
|---|---|
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
phenyl-[(2R,3R)-3-(4-phenylphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C21H16O2/c22-19(17-9-5-2-6-10-17)21-20(23-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,20-21H/t20-,21+/m1/s1 |
InChI-Schlüssel |
WCVMKDUZFGWJAF-RTWAWAEBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]3[C@@H](O3)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(O3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B12836779.png)
![2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide](/img/structure/B12836782.png)



![4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B12836798.png)






![7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12836849.png)
